molecular formula C9H11FN2O4S B3202272 2'-Deoxy-2'-fluoro-4-thiouridine CAS No. 10212-16-5

2'-Deoxy-2'-fluoro-4-thiouridine

Cat. No.: B3202272
CAS No.: 10212-16-5
M. Wt: 262.26 g/mol
InChI Key: LBXPACVSMLWUMQ-XVFCMESISA-N
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Description

2’-Deoxy-2’-fluoro-4-thiouridine: is a purine nucleoside analogue with significant antitumor activity. It is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-4-thiouridine involves the modification of nucleosides. One common method includes the fluorination of 2’-deoxyuridine followed by thiolation. The reaction conditions typically involve the use of fluorinating agents and thiolating reagents under controlled temperatures and inert atmospheres to prevent degradation .

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-4-thiouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in batch reactors with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-2’-fluoro-4-thiouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution can produce various modified nucleosides .

Scientific Research Applications

2’-Deoxy-2’-fluoro-4-thiouridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluoro-4-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This process targets rapidly dividing cells, making it effective against certain types of cancer. The compound interferes with the normal function of DNA polymerases, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

  • 2’-Deoxy-2’-fluorouridine
  • 2’-Deoxy-2’-fluoro-5-methyluridine
  • 2’-Deoxy-2’-fluoro-5-iodouridine

Comparison: 2’-Deoxy-2’-fluoro-4-thiouridine is unique due to its thiol group, which imparts distinct chemical properties and biological activities. Compared to other fluorinated nucleosides, it has enhanced antitumor activity and a different mechanism of inducing apoptosis .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXPACVSMLWUMQ-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoro-4-thiouridine
Reactant of Route 2
2'-Deoxy-2'-fluoro-4-thiouridine
Reactant of Route 3
2'-Deoxy-2'-fluoro-4-thiouridine
Reactant of Route 4
2'-Deoxy-2'-fluoro-4-thiouridine
Reactant of Route 5
2'-Deoxy-2'-fluoro-4-thiouridine
Reactant of Route 6
2'-Deoxy-2'-fluoro-4-thiouridine

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